3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol
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Overview
Description
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol is an organic compound with a complex structure that includes both amine and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol typically involves the reaction of 2-methyl-3-phenylprop-2-enal with an appropriate amine, followed by reduction and protection steps to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2-propanediol: A simpler analog with similar functional groups but lacking the phenyl and methyl substituents.
2-amino-2-methyl-1,3-propanediol: Another related compound with a different arrangement of functional groups.
Uniqueness
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amine and diol groups, along with the phenyl and methyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTLPEMJEBBQJX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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